Boc-3,5-Dibromo-L-tyrosine
Description
Significance of Modified Amino Acids in Contemporary Chemical Biology
Modified amino acids are instrumental in modern chemical biology, providing tools to probe and manipulate biological systems with high precision. nih.gov The introduction of non-canonical amino acids into proteins allows researchers to study protein structure and function in ways not possible with standard proteinogenic amino acids. frontiersin.org These modifications can introduce new functionalities, such as fluorescent probes for imaging, photo-crosslinkers for studying protein-protein interactions, or altered side chains to enhance protein stability or enzyme activity. fiveable.mersc.org Common modifications like methylation, acetylation, and phosphorylation are crucial for regulating enzyme activity and signaling pathways. fiveable.me The ability to incorporate these tailored building blocks has become essential for developing novel therapeutic agents and advancing our understanding of complex biological processes. frontiersin.orgfiveable.me
Historical Context of Halogenated Tyrosine Derivatives in Academic Inquiry
Halogenated tyrosine derivatives have long been a subject of scientific interest, initially due to their presence in natural products, particularly from marine organisms. acs.orgacs.org Research has shown that various marine species synthesize tyrosine derivatives containing bromine and iodine. acs.orgacs.org These natural compounds have spurred investigations into the synthesis and properties of other halogenated tyrosines. researchgate.netmdpi.com The introduction of halogen atoms to the tyrosine ring can significantly alter its chemical properties, influencing its reactivity and potential biological activity. researchgate.net This has led to the exploration of halogenated tyrosines as potential therapeutic agents and as building blocks for more complex molecules. mdpi.comoup.com For instance, 3,5-dibromo-L-tyrosine has been identified as a product of protein oxidation and has been investigated for its potential as an antithyroid drug. nih.govebi.ac.ukchemsrc.com
Overview of Boc-Protection Strategy in Amino Acid and Peptide Chemistry
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function of amino acids in peptide synthesis. americanpeptidesociety.orgmasterorganicchemistry.com This strategy is fundamental to controlling the sequence of amino acid addition during the stepwise synthesis of peptides. iris-biotech.debachem.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is stable under a variety of reaction conditions, yet can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgmasterorganicchemistry.com This acid-lability allows for the selective deprotection of the N-terminus, enabling the formation of a peptide bond with the next amino acid in the sequence. masterorganicchemistry.comslideshare.net While the Fmoc (fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more prevalent due to its milder deprotection conditions, the Boc strategy remains crucial for specific applications, especially in the synthesis of certain peptide sequences. americanpeptidesociety.orgiris-biotech.de
Rationale for Comprehensive Investigation of Boc-3,5-Dibromo-L-tyrosine
The compound this compound combines the features of a halogenated tyrosine with the utility of a Boc-protected amino acid, making it a valuable tool in chemical synthesis. chemimpex.com The bromine atoms on the aromatic ring enhance its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions. The Boc protecting group facilitates its direct use in solid-phase or solution-phase peptide synthesis, enabling the site-specific incorporation of a dibrominated tyrosine residue into a peptide chain. chemimpex.com This allows for the creation of modified peptides with potentially enhanced biological activity or stability. chemimpex.com A thorough investigation of its properties and reactivity is therefore essential for its effective application in the design and synthesis of novel peptides and other biologically active molecules.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C14H17Br2NO5 |
| Molecular Weight | 439.1 g/mol |
| Melting Point | 105-108 °C or 145-150°C |
| Appearance | White to off-white powder |
| Optical Rotation | +33 ± 2º (C=1 in Dioxane) |
| Boiling Point (Predicted) | 516.1 ± 50.0 °C |
| Density (Predicted) | 1.692 ± 0.06 g/cm3 |
| pKa (Predicted) | 2.80 ± 0.10 |
| Data sourced from various chemical suppliers and databases. chemsrc.comaksci.comchemicalbook.com |
Synthesis Information
The preparation of this compound typically involves a two-step process. First, L-tyrosine is brominated to yield 3,5-dibromo-L-tyrosine. A common and efficient method for this is the reaction of L-tyrosine with dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). nih.gov Following the bromination, the amino group of 3,5-dibromo-L-tyrosine is protected with the Boc group using di-tert-butyl dicarbonate. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNCGRWSBGBKP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572964 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-71-7 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Applications in Peptide and Protein Chemistry
Role in Peptide Synthesis and Modification
Boc-3,5-Dibromo-L-tyrosine is a specialized amino acid derivative utilized in both solid-phase and solution-phase peptide synthesis. The bulky bromine atoms on the phenolic ring introduce distinct properties, such as increased hydrophobicity and the potential for specific non-covalent interactions, which can be leveraged to create peptides with enhanced biological activity and stability. chemimpex.com
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the incorporation of modified amino acids like this compound is a key strategy for producing novel peptides. chemimpex.com In the context of Boc-based SPPS, the synthesis cycle involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
The general procedure for incorporating this compound follows the standard Boc-SPPS protocol. The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide, typically using a moderately strong acid like trifluoroacetic acid (TFA). peptide.com This step exposes a free amine group for the subsequent coupling reaction. The incoming this compound, with its own N-terminus protected by the Boc group, is then activated and coupled to the free amine of the peptide chain. Following the coupling, a neutralization step is performed to prepare the peptide-resin for the next cycle. peptide.com This cycle of deprotection, coupling, and neutralization is repeated until the desired peptide sequence is assembled.
The use of this compound is analogous to the incorporation of other modified tyrosine derivatives, such as phosphorylated tyrosine, where the Boc-protected amino acid is used as a building block in either Boc or Fmoc-based SPPS. nih.gov The choice of protecting groups for the side chains of other amino acids in the sequence must be compatible with the Boc strategy, meaning they should be stable to the TFA used for Boc removal but cleavable under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), at the end of the synthesis. peptide.com
The incorporation of this brominated residue can serve several purposes, including acting as a precursor for radiolabeling or for introducing conformational constraints. For instance, peptides containing 3,5-dibromotyrosine (B3032813) have been synthesized to serve as precursors for tritiated peptides, where the bromine atoms are replaced with tritium (B154650) in a final catalytic tritiation step. researchgate.net This strategy avoids handling highly radioactive materials during the main synthetic steps.
Solution-Phase Peptide Synthesis Strategies
While SPPS is dominant for many research applications, solution-phase peptide synthesis remains a valuable method, particularly for the large-scale production of smaller peptides. greyhoundchrom.com In solution-phase synthesis, the coupling and deprotection reactions are carried out in solution, with purification of the intermediate peptide fragments after each step.
This compound can be employed in solution-phase strategies. For example, research has described the coupling of N-Boc-dibromo-O-methyltyrosine with an L-arginine methyl ester in a solvent like dimethylformamide (DMF). researchgate.net The success of such couplings can be dependent on the choice of coupling reagents. In some reported syntheses involving similar sterically hindered amino acids, activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have been shown to give significant yields where other methods might fail. researchgate.net The resulting dipeptide or larger fragment can then be purified and carried forward in subsequent coupling steps to build the final peptide.
Synthesis of Complex Peptide Architectures (e.g., Cyclic Peptides, Peptidomimetics)
The creation of complex peptide architectures such as cyclic peptides and peptidomimetics is a major focus of medicinal chemistry, aimed at improving properties like receptor affinity, selectivity, and metabolic stability. rsc.org this compound serves as a key starting material for certain types of conformationally constrained tyrosine analogues, which are a class of peptidomimetics.
One notable example is the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid. This constrained tyrosine analogue can be prepared via a Pictet-Spengler reaction performed on a 3,5-dibromo-substituted tyrosine, followed by catalytic dehalogenation. researchgate.net The use of the dibrominated precursor facilitates the key cyclization reaction. Such peptidomimetics are designed to mimic the geometry of a peptide's active conformation, potentially leading to more potent and selective therapeutic agents. researchgate.net
In the broader context of cyclic peptides, while direct examples involving this compound are not extensively detailed in the provided results, the principles of peptide cyclization can be applied. Peptides containing this residue can be synthesized linearly using SPPS and then cyclized either head-to-tail, side-chain-to-side-chain, or through other ligation strategies. rsc.orgacs.org The bulky, hydrophobic nature of the dibromotyrosine residue could be used to influence the preferred conformation of the linear precursor, potentially pre-organizing it for a more efficient macrocyclization step. acs.org
Impact on Peptide Conformation and Stability
The introduction of 3,5-dibromo-L-tyrosine into a peptide chain can have a profound impact on its three-dimensional structure and stability. The two bromine atoms significantly alter the electronic and steric properties of the tyrosine side chain.
This structural influence extends to biological activity. The substitution of key tyrosine residues with 3,5-dibromo-L-tyrosine can enhance stability and efficacy. For example, replacing specific residues in oxytocin (B344502) with D-amino acids, including at the tyrosine position, has been shown to significantly improve biostability against enzymatic degradation. mdpi.com The increased hydrophobicity and altered electronic profile of the dibrominated ring can also lead to enhanced receptor binding and improved biological activity. chemimpex.com This makes it a valuable modification in the design of peptide-based drugs for a range of diseases. chemimpex.com
Table 1: Research Findings on the Impact of 3,5-Dibromo-L-tyrosine
| Research Area | Finding | Significance | Reference(s) |
|---|---|---|---|
| Supramolecular Chemistry | In crystal structures, 3,5-dibromo-L-tyrosine engages in both hydrogen and halogen bonds, directing self-assembly into specific architectures like 1D polymers. | Demonstrates the residue's ability to enforce conformational preferences through specific non-covalent interactions. | rsc.org |
| Peptidomimetic Synthesis | Serves as a key precursor in the Pictet-Spengler reaction to form conformationally constrained tyrosine analogues. | Provides a synthetic route to non-peptide structures that can mimic peptide bioactivity with improved properties. | researchgate.net |
| Peptide Stability | Incorporation of modified residues, such as D-amino acids at the tyrosine position, significantly improves peptide stability against enzymatic degradation. | Highlights a key strategy for enhancing the therapeutic potential of peptides. | mdpi.com |
| Drug Development | Peptides containing 3,5-dibromo-L-tyrosine show potential for enhanced biological activity and efficacy in targeting diseases. | The unique properties of the residue can lead to improved receptor binding and pharmacokinetic profiles. | chemimpex.com |
Engineering of Proteins and Bioactive Molecules
Beyond synthetic peptides, this compound and its derivatives are instrumental in the field of protein engineering, specifically for the introduction of non-canonical amino acids (ncAAs) into proteins at precise locations.
Site-Specific Incorporation of Non-Canonical Amino Acids
The genetic code expansion strategy allows for the site-specific incorporation of ncAAs, like 3,5-dibromo-L-tyrosine, into proteins during translation. nih.gov This powerful technique utilizes an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). nih.gov This engineered pair functions independently of the host cell's own synthetases and tRNAs.
The process involves reassigning a codon, typically a stop codon like the amber codon (UAG), to the non-canonical amino acid. google.com An engineered aaRS is created that specifically recognizes and charges 3,5-dibromo-L-tyrosine onto a similarly engineered (suppressor) tRNA. This suppressor tRNA has an anticodon (e.g., CUA) that recognizes the reassigned UAG codon in the messenger RNA (mRNA) during protein synthesis on the ribosome. google.com
Researchers have successfully demonstrated the site-specific incorporation of 3,5-dibromotyrosine into proteins like Green Fluorescent Protein (GFP) in bacteria. nih.gov In these studies, an aaRS that was originally evolved to recognize a coumarin-containing amino acid was found to be "polyspecific" and could efficiently charge 3,5-dibromotyrosine onto its cognate tRNA. nih.gov This allowed for the production of modified GFP where a specific tyrosine residue was replaced by the dibrominated analogue.
This technology opens up a vast array of possibilities for protein engineering. The site-specific introduction of 3,5-dibromo-L-tyrosine can be used to:
Probe Protein Structure and Function: The bromine atoms can serve as heavy-atom derivatives for X-ray crystallography or as spectroscopic probes to study protein dynamics.
Create Novel Bioconjugates: The unique reactivity of the dibrominated ring could potentially be exploited for site-specific chemical modifications.
Enhance Therapeutic Proteins: Introducing this residue could alter the electrochemical properties, stability, or binding affinity of a protein-based drug. nih.gov
Table 2: Components of an Orthogonal Translation System for 3,5-Dibromo-L-tyrosine Incorporation
| Component | Description | Function | Reference(s) |
|---|---|---|---|
| Non-Canonical Amino Acid (ncAA) | 3,5-Dibromo-L-tyrosine | The amino acid to be incorporated into the protein. | google.comnih.gov |
| Engineered aaRS | An aminoacyl-tRNA synthetase evolved or selected to specifically recognize and bind 3,5-Dibromo-L-tyrosine. | Catalyzes the attachment (charging) of the ncAA to the engineered tRNA. | nih.govnih.gov |
| Engineered tRNA | A suppressor tRNA (e.g., tRNAPyl or tRNATyr) with a modified anticodon (e.g., CUA). | Recognizes a specific codon (e.g., UAG amber stop codon) on the mRNA and delivers the ncAA to the ribosome. | google.commdpi.com |
| Target Gene | A gene of interest modified to contain the specific codon (e.g., UAG) at the desired site for ncAA incorporation. | Provides the template for mRNA synthesis. | google.com |
Bioconjugation Strategies Utilizing this compound
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new hybrid with combined properties. rsc.orgru.nl this compound serves as a versatile handle for various bioconjugation reactions due to the reactivity of the dibrominated phenolic ring. The bromine atoms can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the site-specific attachment of other molecules. nih.gov
This capability is highly valuable for a range of applications:
Attachment of imaging agents: Fluorophores or PET imaging agents can be conjugated to peptides or proteins containing 3,5-dibromo-L-tyrosine to track their localization and trafficking in cells or in vivo.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic profile of therapeutic peptides by increasing their size, solubility, and circulation half-life.
Drug-Antibody Conjugates (ADCs): While less common than cysteine or lysine-based conjugation, tyrosine-based strategies offer an alternative for attaching cytotoxic drugs to antibodies for targeted cancer therapy.
The use of an unnatural amino acid like 3,5-dibromo-L-tyrosine for bioconjugation offers the advantage of bioorthogonality. This means the conjugation reaction is highly specific to the modified amino acid and does not interfere with the native functional groups present in the protein, such as the side chains of lysine (B10760008) or cysteine. semanticscholar.org This site-specificity is crucial for creating homogeneous bioconjugates with well-defined properties, which is often a challenge with less selective methods. google.com
Research has explored the use of various unnatural amino acids with halide functional groups for bioconjugation, highlighting the potential for creating stable and specific linkages. nih.gov The development of new bioconjugation methods is an active area of research, with a focus on reactions that are efficient, selective, and biocompatible. google.com
Table 2: Common Bioconjugation Reactions
| Reaction Type | Functional Groups Involved | Linkage Formed | Key Features |
| Amine Coupling | NHS-esters and primary amines (e.g., Lysine) | Amide bond | Widely used, but can lead to heterogeneous products. semanticscholar.org |
| Thiol-Maleimide Coupling | Thiols (e.g., Cysteine) and maleimides | Thioether bond | Highly selective for cysteines. google.com |
| Suzuki-Miyaura Coupling | Aryl halides (e.g., Dibromotyrosine) and boronic acids | Carbon-carbon bond | Allows for stable, site-specific C-C bond formation. nih.gov |
| Click Chemistry | Azides and alkynes | Triazole ring | Bioorthogonal and highly efficient. |
This table provides a general overview of bioconjugation reactions and is not specific to this compound unless noted.
Development of Enzyme Inhibitors and Receptor Modulators
The unique structural and electronic properties of 3,5-dibromo-L-tyrosine make it a valuable component in the design of potent and selective enzyme inhibitors and receptor modulators. The bromine atoms can form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity and specificity.
In the context of enzyme inhibitors , the dibrominated tyrosine moiety can be designed to fit into the active site of a target enzyme, blocking its function. For example, protein tyrosine phosphatases (PTPs) are a class of enzymes that are important drug targets. researchgate.net The design of inhibitors for PTPs often involves mimics of the phosphotyrosine substrate. The 3,5-dibromo-4-hydroxyphenyl group has been incorporated into molecules designed to inhibit PTP1B, a target for diabetes and obesity. mdpi.com The bulky and electron-withdrawing bromine atoms can enhance binding to the active site and improve the inhibitor's properties. researchgate.netiu.edu
Similarly, in the development of receptor modulators , the dibrominated tyrosine can be incorporated into ligands to fine-tune their interaction with a specific receptor. Nuclear receptors, for instance, are a large family of ligand-activated transcription factors that are important drug targets. nih.gov The binding of a ligand to the receptor's ligand-binding domain (LBD) induces a conformational change that modulates the receptor's activity. The specific interactions between the ligand and the LBD, including hydrophobic interactions and hydrogen bonds, determine whether the ligand acts as an agonist or an antagonist. The introduction of 3,5-dibromo-L-tyrosine into a peptide or small molecule ligand can alter these interactions, potentially leading to more potent or selective receptor modulators.
The development of such inhibitors and modulators often follows a structure-based design approach. researchgate.net This involves using the three-dimensional structure of the target protein to design molecules that will bind with high affinity and specificity. The known structure of 3,5-dibromo-L-tyrosine and its derivatives can be computationally docked into the target's binding site to predict binding modes and guide the synthesis of new compounds. mdpi.com
Table 3: Examples of Enzyme and Receptor Classes Targeted by Modified Ligands
| Target Class | Biological Role | Therapeutic Area |
| Protein Tyrosine Kinases (e.g., Btk) | Cell signaling, proliferation acs.org | Cancer, Autoimmune diseases |
| Protein Tyrosine Phosphatases (e.g., PTP1B) | Signal transduction researchgate.net | Diabetes, Obesity |
| G-Protein Coupled Receptors (GPCRs) | Diverse physiological processes | Numerous diseases |
| Nuclear Receptors (e.g., PPARγ) | Gene expression regulation nih.gov | Metabolic diseases, Cancer |
This table provides examples of target classes and is not an exhaustive list of targets for this compound containing compounds.
Mechanistic and Structural Elucidation Studies
Spectroscopic Characterization for Structural and Mechanistic Insights
Spectroscopy is a fundamental tool for elucidating the structural and mechanistic properties of Boc-3,5-dibromo-L-tyrosine. Various spectroscopic techniques offer unique windows into the molecule's characteristics, from atomic connectivity to its behavior in dynamic systems.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a singlet, a consequence of the symmetrical dibromination of the phenolic ring. The protons of the aliphatic chain and the Boc protecting group exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. espol.edu.ec For instance, in a study of valdiviamide C, a dibromotyrosine-containing compound, the aromatic protons of the dibromotyrosine moiety were observed as a singlet at δH 7.41. espol.edu.ec
Table 1: Representative NMR Data for a Dibromotyrosine Derivative
| Position | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2 | 7.48 (s, 1H) | 135.8 |
| 3 | - | 118.5 |
| 4 | - | 153.6 |
| 5 | - | 118.5 |
| 6 | 7.48 (s, 1H) | 135.8 |
| 7 | 3.84 (s, 2H) | 28.8 |
| OCH₃ | 3.78 (s, 3H) | 61.0 |
Data adapted from studies on 5-BromoVerongamine. sciforum.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring reactions involving this compound and for characterizing the electronic properties of the resulting products. The aromatic ring of the tyrosine derivative gives rise to characteristic absorption bands in the UV region.
UV-Vis spectroscopy can be used to follow the progress of reactions, such as the formation of Compound I in peroxidases, by observing changes in the absorbance at specific wavelengths. acs.org For example, the reaction progress of some bioconjugation reactions involving tyrosine derivatives has been monitored at 379 nm. google.comgoogle.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Formation Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the formation and properties of radical species, such as the tyrosyl radical. While this compound itself is not a radical, the tyrosine moiety can be oxidized to form a stable tyrosyl radical, which plays a crucial role in various enzymatic reactions.
EPR studies have been instrumental in characterizing tyrosyl radicals in different proteins. rsc.orgpnas.org The EPR spectrum of a tyrosyl radical is sensitive to its local environment, including the conformation of the amino acid and the presence of hydrogen bonds. rsc.orgpnas.org High-frequency EPR can provide enhanced resolution, allowing for the precise determination of the g-tensor and hyperfine coupling constants, which are key parameters for understanding the electronic structure of the radical. pnas.orgwashington.edu For instance, in a study of a functional oxidase model, EPR spectroscopy was used to detect a tyrosyl radical, and simulations of the X- and Q-band spectra yielded g-values of 2.0091, 2.0044, and 2.0021. nih.gov
Mass Spectrometry-Based Proteomics for Identification of Modified Proteins
Mass spectrometry (MS)-based proteomics is a critical tool for identifying proteins that have been post-translationally modified with bromine, including the formation of 3,5-dibromotyrosine (B3032813). This technique allows for the precise identification of the modified amino acid residues within a protein sequence.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed to analyze complex protein mixtures. researchgate.netnih.govusp.br In this approach, proteins are first digested into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. The fragmentation pattern of the peptides in the mass spectrometer allows for the identification of the amino acid sequence and the site of modification. researchgate.netnih.gov For example, LC-MS/MS has been used to identify brominated tyrosine residues in extracellular matrix proteins. researchgate.netusp.brnih.gov In one study, this technique identified Tyr-1485 in collagen IV α2 chain, Tyr-292 in TINAGL1, and Tyr-664 in nidogen-2 as brominated sites. nih.gov
Table 2: Identified Brominated Tyrosine Sites in Proteins
| Protein | Brominated Tyrosine Residue |
|---|---|
| Collagen IV α2 chain | Tyr-1485 |
| TINAGL1 | Tyr-292 |
| Nidogen-2 | Tyr-664 |
Data from a study on renal extracellular matrix proteins. nih.gov
X-ray Crystallography in Elucidating Molecular and Protein Structures
While a crystal structure specifically for this compound was not found in the search results, the crystal structure of a complex containing 3,5-dibromotyrosine has been determined. rcsb.org The structure of the extracellular domain of the erythropoietin receptor (EPOR) bound to an inactive peptide containing 3,5-dibromotyrosine revealed how the modification influences the dimerization of the receptor. rcsb.org Furthermore, a combined crystallographic and computational study on di-halogenated tyrosines has provided insights into their self-assembly, where both bromine atoms in 3,5-dibromo tyrosine participate in halogen bonds. rsc.org
Computational Chemistry and Modeling
Computational chemistry and molecular modeling provide valuable theoretical insights into the structural, electronic, and interactive properties of this compound, complementing experimental data. These methods can be used to predict molecular geometries, electronic properties, and interaction energies.
Density Functional Theory (DFT) calculations have been used to compute the EPR parameters of tyrosyl radicals, showing good agreement with experimental data, particularly when hydrogen bonding is considered. rsc.org Molecular dynamics (MD) simulations have been employed to study the behavior of halogenated tyrosine residues in peptides and proteins. wiley.comfrontiersin.org These simulations have shown that bromination of tyrosine can promote peptide self-assembly through the formation of halogen bonds, which act as non-covalent cross-links. wiley.com In one study, MD simulations revealed that halogen atoms reinforce the structural packing of peptides both parallelly and orthogonally to the fibril axis. wiley.com
Computational docking studies have also been used to investigate the binding of brominated tyrosine alkaloids to protein targets. mdpi.comnih.gov For example, the hexabrominated compound fistularin-3 showed promising docking interactions with several SARS-CoV-2 proteins, with predicted binding affinities (S-scores) ranging from -6.28 to -8.84 Kcal/mol. mdpi.comnih.gov
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations are a powerful tool for understanding the intrinsic electronic properties of molecules, which in turn dictate their reactivity and interaction potential. While specific QM studies on this compound are not extensively documented, research on closely related halogenated tyrosine and phenol (B47542) derivatives provides valuable insights.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been applied to study halogenated ligands, revealing how electrostatic interactions involving halogen atoms contribute to binding free energy. nih.gov Such calculations are crucial for understanding enzymatic reactions, like those in cytochrome P450s or halogenases, by modeling transition states and reaction barriers. frontiersin.orgfrontiersin.org For instance, QM/MM and cluster model calculations on nonheme iron halogenases help elucidate the factors that determine whether a reaction proceeds via hydroxylation or halogenation, highlighting the role of the protein environment in influencing the electronic properties and reactivity of the active site. frontiersin.org
Furthermore, QM methods are used to calculate the partial charges on atoms within a molecule, which are fundamental for developing accurate force fields used in molecular dynamics simulations and for understanding intermolecular interactions like halogen and hydrogen bonding. researchgate.netresearchgate.net Studies on the self-assembly of 3,5-dihalogenated tyrosines have employed Density Functional Theory (DFT) calculations to analyze the interplay between hydrogen and halogen bonds, providing a theoretical basis for their observed crystal structures. rsc.org These computational approaches are essential for explaining the unique chemical behavior conferred by the bromine substituents on the tyrosine ring.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, revealing conformational changes and the stability of protein-ligand complexes over time. Several studies have utilized MD simulations to investigate 3,5-dibromo-L-tyrosine and its derivatives.
In a study exploring antiviral agents against the Chikungunya virus (CHIKV), a 100-nanosecond MD simulation was performed on the complex of a 3,5-dibromo-L-tyrosine derivative (specifically, 2-amino-3-(3,5-dibromo-4-hydroxyphenyl) propanoic acid) with the viral E1 protein. mdpi.com The stability of the complex was assessed by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). mdpi.com The results indicated that the system remained stable during the simulation, with RMSD values for the protein backbone staying below 0.4 nm, suggesting a stable interaction. mdpi.com Analysis of hydrogen bonds and fluctuations of individual residues (RMSF) provided further detail on the dynamics of the interaction at the binding site. mdpi.com
Similarly, MD simulations were employed to study the effects of incorporating halogenated tyrosine analogs into the FtsZ protein, a key component of bacterial cell division. nih.govnih.gov These 500-nanosecond simulations provided insights into how halogenation impacts protein dynamics, monomer and dimer stability, and GTP binding energy. nih.govnih.gov Such simulations are critical for understanding how the substitution of a natural amino acid with a halogenated version can perturb protein structure and function on a larger scale. nih.govresearchgate.net
| Parameter | Description | Finding |
|---|---|---|
| Simulation Time | Total duration of the molecular dynamics simulation. | 100 ns |
| System | The complex studied in the simulation. | CHIKV E1 Protein in complex with 2-amino-3-(3,5-dibromo-4-hydroxyphenyl) propanoic acid |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone from its initial position. A key indicator of simulation stability. | Values remained below 0.4 nm, indicating a stable protein-ligand complex. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Analyzed to identify flexible and stable regions of the protein upon ligand binding. |
| Key Interactions | Analysis of non-covalent bonds maintaining the complex. | Stabilization of the complex is primarily due to hydrogen bonds and ionic interactions. |
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to derivatives of 3,5-dibromo-L-tyrosine to understand their binding modes and to guide the development of new inhibitors.
For example, derivatives of 3,5-dibromo-L-tyrosine have been investigated as potential antivirals against the Chikungunya virus. mdpi.com Docking studies showed that these compounds could bind to the fusion loop of the viral E1 protein, a critical component for viral entry into host cells. mdpi.com The analysis revealed key interactions, including hydrogen bonds and ionic bonds, that stabilize the ligand in the binding pocket. For instance, the amino and carboxyl groups of the dibromotyrosine derivative formed ionic interactions with residues like LYS61 and GLU247 in the viral protein. mdpi.com
In another context, a molecule containing the 3-(3,5-dibromo-4-hydroxy-benzoyl) moiety was identified as an allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity. mdpi.comnih.govmdpi.com Docking studies were crucial in confirming that this compound binds to a novel allosteric site, approximately 20 Å away from the active catalytic site. mdpi.com These studies help in rationalizing the structure-activity relationships and in designing more potent and selective inhibitors. mdpi.comsemanticscholar.org
| Target Protein | Ligand Derivative | Key Interacting Residues | Interaction Types | Reference |
|---|---|---|---|---|
| CHIKV E1 Protein | 2-amino-3-(3,5-dibromo-4-hydroxyphenyl) propanoic acid | LYS61, GLU247 | Ionic Bonds, Hydrogen Bonds | mdpi.com |
| PTP1B (Allosteric Site) | 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid derivative | Ala189, Glu276, Gly277 | Hydrogen Bonds | mdpi.com |
| Trypanosoma cruzi trans-sialidase | N-substituted bromo-L-tyrosine derivatives | Not specified | Interaction with the enzyme's biological target | researchgate.net |
Predictive Modeling of Protein Stability and Function upon Amino Acid Substitution
Incorporating non-canonical amino acids like 3,5-dibromo-L-tyrosine into proteins can significantly alter their stability and function. Predictive modeling is essential for understanding these effects before undertaking complex experimental work.
The thermodynamic consequences of such substitutions can also be modeled. There is a demonstrated linear relationship between the change in the free energy of unfolding (ΔΔG) and the change in the protein's melting temperature (ΔTₘ). acs.org This relationship is size-dependent, meaning a given change in stability (ΔΔG) will cause a much larger shift in the melting temperature for a small protein compared to a large one. acs.org Modern predictive tools, some leveraging deep learning and graph neural networks, can now estimate the ΔΔG for single or even multiple amino acid substitutions, providing a rapid method to screen for variants with desired stability profiles. arxiv.orgelifesciences.org These models are crucial for the rational engineering of proteins with enhanced thermal stability or other desired properties by incorporating halogenated amino acids. oup.com
Analysis of Halogen Bonding Interactions in Biological Systems
The bromine atoms in this compound are not mere bulky substituents; they can actively participate in a powerful non-covalent interaction known as a halogen bond (XB). A halogen bond occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts favorably with a nucleophilic species like a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain. rsc.org
The strength of halogen bonds increases with the polarizability of the halogen, following the trend I > Br > Cl > F. Statistical analyses of crystal structures and QM/MM calculations have confirmed that halogen bonds are a significant and recurring interaction motif in protein-ligand complexes. rsc.orgresearchgate.net Studies show that halogen bonds often occur in hydrophobic microenvironments within protein binding pockets. rsc.org
In the context of 3,5-dibromo-L-tyrosine derivatives, these halogen bonds can be critical for ligand affinity and specificity. Docking studies of bromophenol inhibitors with PTP1B revealed multi-site halogen interactions with key residues such as Asp181, Cys215, and Gln262, which contribute to favorable binding affinity. mdpi.com Similarly, structural analysis of self-assembling dihalogenated tyrosine peptides shows a synergistic relationship between hydrogen bonds and halogen bonds in directing the supramolecular architecture. rsc.org The ability to form these directional interactions makes halogenated tyrosines valuable tools in drug design and protein engineering. acs.org
Biomedical and Pharmacological Research Applications
Drug Discovery and Development
In the quest for novel therapeutics, Boc-3,5-Dibromo-L-tyrosine provides a versatile starting point for synthesizing complex molecules with tailored properties. Its utility spans the creation of targeted therapies to the enhancement of fundamental drug-like characteristics.
This compound is a key intermediate in the synthesis of innovative pharmaceuticals and peptidomimetics. chemimpex.comnih.gov The presence of the dibrominated phenyl ring offers reactive handles for cross-coupling reactions, allowing for the construction of complex molecular architectures. This functionality has been leveraged in the development of peptide-based drugs aimed at treating a variety of conditions, including cancer and neurodegenerative disorders. chemimpex.com The Fmoc-protected version of 3,5-dibromo-L-tyrosine is particularly useful in solid-phase peptide synthesis, where it is incorporated to enhance the biological activity of the resulting peptides. chemimpex.com
A notable example of its application is in the synthesis of GDC-0853, a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling pathways. acs.org The development process for GDC-0853 involved a multi-step synthesis where a related compound, 3,5-dibromo-1-methylpyridin-2(1H)-one, was coupled with other fragments to construct the final complex molecule. acs.orgacs.org This highlights the role of such halogenated building blocks in creating highly specific and potent targeted therapies for immunological diseases. acs.org
The introduction of halogen atoms is a well-established strategy in drug design to modulate a molecule's physicochemical properties. mdpi.com Halogenation, specifically bromination, significantly increases the molecular weight and lipophilicity of the parent tyrosine molecule. nih.gov This increased lipophilicity can influence a compound's ability to permeate biological membranes, a critical factor for drug absorption and distribution. mdpi.com
The Boc protecting group also plays a role in modifying the compound's properties, primarily by improving its stability during synthetic procedures like peptide synthesis. The modification of key properties through halogenation is a deliberate design element used to control the degradability and catabolic stability of potential drug candidates. mdpi.com Studies on halogenated tyrosine analogues have shown that these modifications affect several key molecular properties, including the pKa of the side-chain group and hydrophobicity, which are critical for drug-receptor interactions. nih.gov
Table 1: Comparison of Physicochemical Properties of L-Tyrosine and Halogenated Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | pKa (Phenolic OH) |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | 1.05 | 9.9 |
| 3,5-Dibromo-L-tyrosine | C₉H₉Br₂NO₃ | 338.98 | -0.4 | ~6.5-7.6 |
| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | 432.98 | N/A | 6.5 |
| 3,5-Dichloro-L-tyrosine | C₉H₉Cl₂NO₃ | 250.08 | N/A | 6.5 |
Data compiled from sources. nih.govahajournals.orgnih.govguidechem.comlookchem.com This table is for illustrative purposes and compares the parent amino acid with its di-halogenated counterparts to show the impact of halogenation.
Substituting hydrogen atoms with halogens on the tyrosine ring does more than just alter physical properties; it can profoundly change the molecule's biological activity, leading to novel pharmacological profiles. mdpi.com The electron-withdrawing nature and steric bulk of bromine atoms can modulate how a ligand interacts with its target receptor or enzyme. mdpi.com For instance, the bromine substituents can participate in halogen bonding with proteins, a type of non-covalent interaction that can enhance binding affinity and potentially lead to enzyme inhibition.
Research into halogenated derivatives of L-tyrosine has uncovered a range of biological activities. 3,5-dibromo-L-tyrosine (DBrT) has demonstrated significant neuroprotective effects in both in-vitro and in-vivo models of brain ischemia. ahajournals.org It was found to be more potent than its parent amino acid, L-Phenylalanine, in depressing excitatory glutamatergic synaptic transmission, suggesting its potential as a novel neuroprotective agent. ahajournals.org Furthermore, various bromotyrosine derivatives isolated from marine organisms have shown promising antitumor and anti-inflammatory activities, underscoring the potential of halogenation to unlock new therapeutic applications. nih.govnih.gov
Design of Compounds with Enhanced Metabolic Stability and Lipophilicity
Chemical Biology Investigations
Beyond its role in drug synthesis, this compound and its derivatives serve as powerful tools in chemical biology for dissecting complex biological processes at the molecular level.
The unique characteristics of dibromotyrosine make it an excellent probe for investigating protein structure and function. Its incorporation into peptides and proteins allows researchers to study conformational changes and protein dynamics. Halogenation can introduce subtle perturbations that are amplified during protein self-organization, providing insights into the physiological and pathological effects of such modifications. nih.gov
The ability to genetically encode halogenated tyrosine residues into proteins offers a sophisticated platform to study the impact of these modifications in a controlled manner. nih.gov Such studies have revealed that halogenation can influence protein structure by affecting surface charges and internal domain distances. nih.gov These modified proteins can then be used to explore protein-protein interactions, as the halogen atoms can alter binding interfaces or serve as unique spectroscopic handles for detection and analysis. The development of peptide macrocycles containing such modified amino acids is a promising avenue for creating molecules that can disrupt protein-protein interactions, a key strategy in modern drug discovery. researchgate.net
This compound and related compounds are valuable tools for probing cellular mechanisms and signaling pathways. By incorporating these modified amino acids into biological systems, researchers can interfere with specific pathways, such as those involving tyrosine phosphorylation, to elucidate their function. The compound 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-benzofuran-6-sulfonicacid-(4-(thiazol-2-ylsulfanyl)-phenyl)-amide, a complex molecule derived from a dibrominated phenolic structure, has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which in turn affects the phosphorylation of the BCR-ABL fusion protein implicated in leukemia. jcancer.org
Furthermore, 3,5-dibromotyrosine (B3032813) is known to be a product of protein oxidation by eosinophil peroxidase, an enzyme involved in the inflammatory response. ahajournals.orgchemsrc.com As such, its presence can serve as a biomarker for oxidative stress and eosinophil-dependent tissue injury, providing a tool to study disease mechanisms related to oxidative damage. ahajournals.orgchemsrc.com
Markers for Oxidative Stress and Inflammation
The parent compound, 3,5-dibromo-L-tyrosine, has been identified as a potential biomarker for oxidative stress and inflammation, particularly in processes involving eosinophil peroxidase (EPO). acs.orgacs.org EPO, an enzyme released by activated eosinophils, utilizes bromide ions to generate potent brominating agents that can modify proteins. acs.orgacs.org
Key Research Findings:
Formation by Eosinophil Peroxidase: Studies have demonstrated that the reaction of L-tyrosine with EPO in the presence of hydrogen peroxide (H₂O₂) and physiological concentrations of bromide results in the formation of 3-bromotyrosine (B1580512) and 3,5-dibromo-L-tyrosine. acs.orgacs.org This suggests that the presence of these brominated tyrosine derivatives in tissues could indicate sites of eosinophil-mediated inflammation and oxidative damage. acs.orgacs.orgresearchgate.net
Stable Markers: These brominated tyrosine products are stable, making them suitable for detection and quantification in biological samples as markers of oxidative damage to proteins by reactive brominating species. acs.orgacs.org
Inflammatory Conditions: The involvement of eosinophils and EPO is implicated in various inflammatory conditions, including asthma and allergic disorders. acs.orgresearchgate.net Consequently, the detection of 3,5-dibromo-L-tyrosine could serve as a specific "molecular fingerprint" for protein modification by the eosinophil peroxidase-H₂O₂ system in such diseases. researchgate.net
Table 1: Formation of Brominated Tyrosine Derivatives by Eosinophil Peroxidase
| Reactants | Key Enzyme | Products | Significance |
|---|
Studies in Enzyme Inhibition and Receptor Binding
Key Research Findings:
Chymotrypsin (B1334515) Inhibition: Early research explored the binding of N-acetyl-3,5-dibromo-L-tyrosine to chymotrypsin and chymotrypsinogen, providing thermodynamic data on enzyme-inhibitor complex formation. acs.org
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: More recent studies have focused on the inhibition of PTP1B, a key enzyme in metabolic regulation. A complex benzofuran (B130515) derivative containing a 3,5-dibromo-4-hydroxy-benzoyl moiety has been identified as a selective allosteric inhibitor of PTP1B. nih.govsemanticscholar.org This highlights the potential of incorporating the dibromotyrosine scaffold in the design of specific enzyme inhibitors.
Glutamatergic Synaptic Transmission: 3,5-dibromo-L-tyrosine (DBrT) has been shown to depress excitatory glutamatergic synaptic transmission. ahajournals.orgahajournals.org It was found to have a greater potency than its parent compound, L-phenylalanine, with IC50 values of 127.5 ± 13.3 μmol/L for depressing the frequency of non-NMDA receptor-mediated miniature excitatory postsynaptic currents. ahajournals.orgahajournals.org This activity suggests a potential neuroprotective role.
Topoisomerase Inhibition: A dibromotyrosine derivative, 2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethanamonium, isolated from the marine sponge Aplysina fistularis, demonstrated inhibitory activity against human DNA topoisomerase II-α. researchgate.net
Table 2: Enzyme and Receptor Interactions of 3,5-Dibromo-L-tyrosine Derivatives
| Derivative | Target | Finding |
|---|---|---|
| N-acetyl-3,5-dibromo-L-tyrosine | Chymotrypsin | Studied for enzyme-inhibitor complex formation acs.org |
| Benzofuran with 3,5-dibromo-4-hydroxy-benzoyl moiety | Protein Tyrosine Phosphatase 1B (PTP1B) | Acts as a selective allosteric inhibitor nih.govsemanticscholar.org |
| 3,5-dibromo-L-tyrosine (DBrT) | Glutamate (B1630785) Receptors | Depresses excitatory glutamatergic synaptic transmission ahajournals.orgahajournals.org |
Development of Antiviral Compounds
The structural motif of 3,5-dibromo-L-tyrosine has been incorporated into molecules with potential antiviral activity. Natural and synthetic derivatives have shown promise against various viruses.
Key Research Findings:
Anti-HIV Activity: A study on bromotyrosine derivatives from marine sponges reported that several compounds, including some structurally related to 3,5-dibromo-L-tyrosine, inhibited HIV-1 replication. The mechanisms of action were found to involve interference with viral entry, reverse transcription, and nuclear import of retroviral DNA.
Anti-Chikungunya Virus (CHIKV) Activity: Dihalogenated L-tyrosine derivatives, including a brominated compound (1-carboxy-2-(3,5-dibromo-4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium), were evaluated for their activity against CHIKV. mdpi.com The study found that structural modifications, including the type of halogen and substitutions on the amino group, determined the specific mechanism of antiviral action, with some compounds inhibiting viral adhesion, internalization, or later stages of the viral life cycle. mdpi.comresearchgate.net
Table 3: Antiviral Studies of 3,5-Dibromo-L-tyrosine Derivatives
| Virus | Derivative Type | Key Findings |
|---|---|---|
| HIV-1 | Bromotyrosine derivatives from marine sponges | Inhibition of viral replication through multiple mechanisms |
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| 3,5-dibromo-L-tyrosine |
| 3-bromotyrosine |
| N-acetyl-3,5-dibromo-L-tyrosine |
| 2-(3,5-dibromo-4-methoxyphenyl)-N,N,N-trimethylethanamonium |
| 1-carboxy-2-(3,5-dibromo-4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium |
| L-tyrosine |
| L-phenylalanine |
| 3,5-diiodo-L-tyrosine |
Future Directions and Emerging Trends
Advancements in Synthetic Methodologies
The synthesis of modified amino acids is a cornerstone of drug discovery and materials science. Emerging methodologies are set to make the production of compounds such as Boc-3,5-Dibromo-L-tyrosine more efficient, sustainable, and automated.
Continuous-Flow Synthesis and Automation for Modified Amino Acids
Continuous-flow synthesis is revolutionizing the production of peptides and their constituent amino acids. drugtargetreview.commit.edu This technology enables the rapid assembly of amino acid chains, significantly reducing synthesis time compared to traditional batch methods. drugtargetreview.commit.edu Automated flow-based systems, sometimes referred to as "Amidators," can produce proteins over 100 amino acids long in a matter of hours. drugtargetreview.com This rapid synthesis capability is not limited to natural amino acids; it also allows for the incorporation of modified building blocks, including those with unique functionalities for "click chemistry." iris-biotech.de
The automation of deprotection, coupling, and washing steps in solid-phase peptide synthesis (SPPS) minimizes human error and conserves resources, which is particularly beneficial for creating long and complex peptide sequences. iris-biotech.de Recent advances in rapid automated flow peptide synthesis (AFPS) have made it possible to chemically synthesize entire proteins up to 164 amino acids in length. acs.org This opens up new avenues for engineering proteins with precisely defined modifications and conformations, a feat often unattainable through recombinant expression. acs.org The integration of flow chemistry is a key technological approach that facilitates the synthesis of complex molecules, including those derived from marine organisms. semanticscholar.org
Chemoenzymatic and Biosynthetic Approaches for Sustainable Production
There is a growing emphasis on developing sustainable and environmentally friendly methods for amino acid production. cysbio.comnih.govfoodsafety.institutenih.gov Biotechnological approaches, including fermentation and enzymatic catalysis, offer a greener alternative to traditional chemical synthesis, which often relies on harsh chemicals and generates significant waste. foodsafety.instituteoup.com
Genetically modified microorganisms are being engineered to produce a variety of amino acids from renewable carbon sources like agricultural residues and industrial byproducts. cysbio.comnih.gov These bio-based platforms not only reduce the carbon footprint but also have the potential to be more cost-effective. cysbio.com For instance, engineered strains of Corynebacterium glutamicum have been successfully used to produce amino acids like L-tyrosine from orange peel waste. nih.gov
Furthermore, chemoenzymatic strategies are being explored for the synthesis of halogenated amino acids. oup.com By expressing specific enzymes in host organisms like Escherichia coli, researchers can catalyze the halogenation of tyrosine derivatives, offering a direct and efficient route to compounds like 3,5-dibromo-L-tyrosine. oup.comnih.gov The biosynthesis of halogenated alkaloids in yeast has also been demonstrated, highlighting the potential of microbial platforms for producing complex, modified molecules. nih.govpnas.org These methods are part of a broader trend towards integrating amino acid production with other bioprocesses in a biorefinery concept. foodsafety.institute
Development of New Protecting Group Strategies
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. iris-biotech.dewikipedia.org The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids, including 3,5-dibromo-L-tyrosine. rsc.orgorganic-chemistry.orggoogle.com It is stable to most bases and nucleophiles, allowing for orthogonal protection schemes with base-labile groups like Fmoc. iris-biotech.deorganic-chemistry.org
However, the apolar nature of many protecting groups can decrease the solubility of the growing peptide chain. frontiersin.org This has spurred the development of new, more polar protecting groups to enhance solubility, particularly in greener solvents like water. frontiersin.orgrsc.org For example, the N,N-dimethylaminoxy carbonyl (Dmaoc) group has been introduced as a more polar alternative to Boc for protecting lysine (B10760008) residues. frontiersin.org
Research is also focused on creating "safety-catch" protecting groups that are stable until chemically or photochemically activated, allowing for more precise control over deprotection. iris-biotech.de While standard protecting groups for many amino acids have been established for years, there is a recognized need for improved strategies, especially for amino acids like arginine, asparagine, and histidine. nih.gov The development of novel protecting groups and their compatibility with aqueous-based solid-phase peptide synthesis (ASPPS) is an active area of research aimed at making peptide synthesis more sustainable. rsc.org
Innovations in Biological Applications
The unique properties of this compound make it a valuable tool for probing and manipulating biological systems. Innovations in genetic code expansion and peptide design are leveraging these properties to create next-generation therapeutics and diagnostics.
Expanding the Genetic Code for Incorporating Novel Amino Acids
Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), such as 3,5-dibromo-L-tyrosine, into proteins. frontiersin.orgacs.org This is achieved by engineering orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that recognize the ncAA and a specific codon, typically a stop codon like UAG. frontiersin.orgoup.com
This technology has enabled the introduction of over 200 different ncAAs into proteins, providing a vast toolkit for studying protein structure and function, introducing post-translational modifications, and creating novel enzymes and therapeutics. frontiersin.orgmdpi.com The pyrrolysyl-tRNA synthetase/tRNA(Pyl) pair is one of the most versatile systems for incorporating ncAAs in mammalian cells, although efforts are ongoing to improve its efficiency. oup.com
The incorporation of halogenated amino acids like 3,5-dibromo-L-tyrosine can alter the physicochemical properties of proteins, influencing their folding and stability. researchgate.net The ability to introduce such modifications at specific sites opens up new possibilities for designing proteins with enhanced or novel functions. mit.eduacs.org For example, the incorporation of 3,5-difluoro-tyrosine has been used to elucidate the structure of an enzyme cofactor. acs.org
Design of Next-Generation Peptide Therapeutics and Diagnostics
The incorporation of this compound and other halogenated amino acids into peptides is a promising strategy for developing new therapeutics and diagnostics. chemimpex.com Halogenation can enhance the biological activity and metabolic stability of peptides. researchgate.netmdpi.com The bromine atoms in 3,5-dibromo-L-tyrosine can increase the hydrophobicity of the peptide and potentially improve its binding to target receptors. chemimpex.com
Halogenated tyrosines are found in nature, particularly in marine organisms, where they are components of bioactive compounds with antibacterial, anticancer, and anti-inflammatory properties. mdpi.com Synthetic peptides incorporating these modified amino acids aim to mimic and improve upon these natural activities. chemimpex.com For example, the introduction of halogen atoms can influence the secondary structure of peptides and their resistance to proteolytic degradation. researchgate.net
The development of peptides containing 3,5-dibromo-L-tyrosine is being pursued for various applications, including the design of drugs targeting cancer and neurodegenerative diseases. chemimpex.com Furthermore, the immunogenicity of brominated proteins containing 3,5-dibromo-tyrosine has been noted, suggesting potential applications in the development of vaccines or diagnostics related to autoimmune responses. researchgate.net
Computational and Data Science Advancements
Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular science by enabling the prediction of complex properties. researchgate.netarxiv.org ML models, including random forest regressors and neural networks, are being trained on large datasets of molecules to predict structure-activity relationships (QSAR). mdpi.com For halogenated compounds like 3,5-dibromo-L-tyrosine, these models can predict molecular behavior, such as binding affinity and toxicity, without the need for extensive experimental work. researchgate.netresearchgate.net
The performance of these models is typically evaluated on data that comes from the same distribution as the training data (in-distribution). chemrxiv.org However, their real-world utility depends on their ability to predict properties for new, structurally distinct molecules (out-of-distribution). chemrxiv.org Research is focused on improving the robustness of ML models by using diverse training sets that include a wide range of modified amino acids, including halogenated versions. researchgate.netchemrxiv.org These advanced models can recognize complex patterns and correlations, helping to predict halogen bond strength and identify key molecular features that influence interactions. researchgate.net
Computational chemistry provides powerful tools to understand the intricate details of molecular interactions and reaction mechanisms. mdpi.com Methods like Density Functional Theory (DFT) are used to optimize the geometry of synthesized compounds and analyze their electronic properties. researchgate.net For peptides containing 3,5-dibromo-L-tyrosine, computational studies can elucidate how the bromine atoms influence peptide conformation and binding to target proteins. biorxiv.org
Molecular dynamics (MD) simulations and tools like RosettaMatch are used in hybrid computational workflows to design chemically modified biologics. acs.org These approaches can predict optimal sites for modification and assess the dynamic behavior of the resulting molecule. acs.org Such studies have been used to investigate halogen bonds between ligands and protein residues like tyrosine and phenylalanine. biorxiv.org For example, a study on the major histocompatibility complex (MHC) class I used 3,5-diiodotyrosine, a related halogenated amino acid, to probe the peptide binding site, revealing a clear halogen bond with a tyrosine residue in the binding pocket. biorxiv.org These computational insights are crucial for the rational design of new therapeutic agents based on halogenated amino acids.
The field of proteomics is generating vast amounts of data on post-translational modifications (PTMs), including non-enzymatic modifications like tyrosine halogenation. nih.gov Analyzing these large datasets is critical for understanding the biological implications of such modifications, which are linked to aging, oxidative stress, and various diseases. nih.gov Big data approaches allow researchers to identify patterns in protein modifications across different conditions and disease states.
A significant challenge in modeling PTMs is the limited amount of data available in structural databases like the Protein Data Bank (PDB) compared to standard amino acids. oup.com Furthermore, the sheer number of possible PTMs makes it impractical to use simple one-character codes for sequence definition. oup.com Researchers are developing flexible prediction systems that can accommodate any PTM or unnatural amino acid, enabling high-throughput modeling of modified proteins. oup.com This involves analyzing existing data to build libraries and develop statistical potentials for non-standard residues, including halogenated ones. researchgate.netoup.com
Advanced Computational Studies for Understanding Reaction Mechanisms and Interactions
Translational Research and Clinical Potential
The unique physicochemical properties of halogenated tyrosines, such as altered acidity (pKa), hydrophobicity, and the ability to form halogen bonds, provide a direct link from basic research to potential clinical applications. nih.govbiorxiv.org 3,5-dibromo-L-tyrosine, an endogenous derivative of L-phenylalanine, has demonstrated neuroprotective effects in both in vitro and in vivo models of brain ischemia. ahajournals.org It was shown to reduce brain infarct volume and improve neurological scores in a rat model of stroke. ahajournals.org
Furthermore, halogenation is a known strategy to enhance the therapeutic properties of molecules, including their metabolic stability and ability to cross cell membranes. mdpi.comnih.gov The introduction of 3,5-dibromo-L-tyrosine into peptides can increase their affinity for target proteins, a principle with broad applications in drug development. mdpi.com Studies have shown that halogenated tyrosine derivatives can possess low cytotoxicity, making them attractive candidates for therapeutic development. mdpi.com The ability to produce this compound in GMP-certified facilities further supports its potential use in the manufacturing of active pharmaceutical ingredients (APIs) for clinical investigation. pharmacompass.com
Development of Diagnostic Biomarkers based on Modified Tyrosine
The modification of amino acid residues in proteins, particularly tyrosine, is a significant indicator of oxidative stress and inflammation, processes central to numerous diseases. Consequently, the detection of modified tyrosine derivatives, including 3,5-dibromotyrosine (B3032813), is an emerging field for the development of novel diagnostic biomarkers. ucl.ac.ukaston.ac.uknih.gov These biomarkers offer the potential for non-invasive monitoring of disease activity and progression. researchgate.net
Under conditions of oxidative stress and inflammation, enzymes like eosinophil peroxidase (EPO) and myeloperoxidase (MPO) catalyze the reaction of bromide ions with hydrogen peroxide to form reactive brominating agents. ucl.ac.uknwlifescience.com These agents can modify the aromatic ring of tyrosine residues in proteins, leading to the formation of 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine. ucl.ac.uknwlifescience.com Once these modified proteins are degraded, the stable end-product, free dibromotyrosine, can be detected in biological fluids such as blood and urine. ucl.ac.uk
Elevated levels of brominated tyrosine have been strongly implicated as a biomarker for diseases involving eosinophil activation, most notably asthma. ucl.ac.ukresearchgate.netnwlifescience.com Studies have shown that urinary bromotyrosine levels can reflect asthma control and predict exacerbations in children. nwlifescience.com Beyond asthma, halogenated tyrosines are being investigated as markers for inflammation in other contexts, such as UV-induced skin aging and photo-damage. nih.gov
The scope of modified tyrosine biomarkers extends beyond bromination. Other oxidative modifications, such as the formation of 3-nitrotyrosine, dityrosine, and hydroxylated derivatives (e.g., DOPA), are also recognized as indicators of oxidative and nitrosative stress linked to a variety of conditions including neurodegenerative diseases, cardiovascular disease, and cancer. ku.edumdpi.com The ability to detect these specific modifications provides valuable, site-specific information about disease pathology, potentially distinguishing between different physiological states, such as inflammatory and non-inflammatory conditions. nih.gov
Table 1: Modified Tyrosine Derivatives as Potential Diagnostic Biomarkers
| Modified Tyrosine Derivative | Associated Condition(s) | Key Research Findings | Citations |
|---|---|---|---|
| 3,5-Dibromotyrosine | Asthma, Inflammatory Diseases, Ischemia-Reperfusion Injury | A stable product of eosinophil peroxidase activity; elevated levels in urine/blood correlate with eosinophil-dependent inflammation. | ucl.ac.ukresearchgate.netnwlifescience.com |
| 3-Nitrotyrosine | Inflammation, Neurodegenerative Diseases, Cardiovascular Disease | A marker of nitric oxide (NO)-dependent protein modification by reactive nitrogen species. | nih.govnih.govku.edu |
| Dityrosine | Oxidative Stress, Sepsis | Formed by free radical attack on proteins; a stable biomarker excreted in urine. | nih.govku.edumdpi.com |
| o-Tyrosine / m-Tyrosine | Oxidative Stress | Formed by the reaction of hydroxyl radicals with phenylalanine; not produced enzymatically. | ku.edumdpi.com |
| 3,4-dihydroxyphenylalanine (DOPA) | Parkinson's Disease, Atherosclerosis, Cardiovascular Disease | A sensitive biomarker of hydroxyl radical-mediated oxidative stress, particularly in mitochondrial dysfunction. | aston.ac.uk |
Exploration of Therapeutic Interventions Involving Dibromotyrosine Derivatives
The unique structure of dibromotyrosine has not only made it a subject of interest for diagnostics but also a foundation for the exploration of new therapeutic interventions. The "Boc" (tert-butyloxycarbonyl) group on this compound is a protecting group commonly used during chemical synthesis, allowing for precise modifications to create a variety of derivatives with potential pharmacological activity. researchgate.net Research has uncovered a wide spectrum of biological activities for dibromotyrosine derivatives, ranging from metabolic regulation to anti-cancer and antiviral applications. nih.govmdpi.com
One of the earliest recognized therapeutic uses is in the management of hyperthyroidism. iiab.me Dibromotyrosine acts as an antithyroid agent by competing with the iodination of tyrosine residues within the thyroid gland, thereby reducing the synthesis of active thyroid hormones. A formulation containing dibromotyrosine is marketed in Italy for this purpose.
In the realm of neurobiology, dibromotyrosine has been identified as a therapeutic candidate for conditions involving glutamate (B1630785) receptor overactivity, such as ischemic stroke. ucl.ac.uk It has been shown to attenuate glutamatergic synaptic transmission with greater potency than related compounds. ucl.ac.uk This has spurred the use of dibromotyrosine derivatives in the development of novel compounds aimed at treating various neurological disorders. chemimpex.com
Furthermore, a significant body of research focuses on bromotyrosine derivatives isolated from marine sponges, which naturally produce a vast array of these compounds. ucl.ac.ukmdpi.com These natural products have demonstrated potent bioactivities, including:
Antiviral effects: Certain marine brominated tyrosine alkaloids have been investigated as potential inhibitors of SARS-CoV-2 proteins. nih.govnih.gov
Anti-cancer activity: Derivatives like aerothionin (B1664395) and homoaerothionin exhibit cytotoxic effects against tumor cells. mdpi.com One small dibromotyrosine derivative was found to induce apoptosis in leukemia cells by targeting the IKK/NFκB signaling pathway. nih.gov
Antimicrobial properties: Many bromotyrosine derivatives show antibacterial and antifungal activity. nih.govresearchgate.net
Anti-prion activity: Some derivatives have been shown to reduce the accumulation of pathogenic prion proteins in infected cells. mdpi.com
This diverse range of activities highlights the potential of the dibromotyrosine scaffold as a versatile starting point for the development of new drugs targeting a variety of diseases.
Table 2: Investigated Therapeutic Applications of Dibromotyrosine Derivatives
| Dibromotyrosine Derivative/Class | Therapeutic Area | Investigated Mechanism/Effect | Citations |
|---|---|---|---|
| Dibromotyrosine | Endocrinology (Hyperthyroidism) | Competes with tyrosine iodination, reducing thyroid hormone synthesis. | iiab.me |
| Dibromotyrosine (Di-Br-Tyr) | Neurology (Ischemic Stroke) | Attenuates glutamate transmission by competing at NMDA and AMPA/kainate receptors. | ucl.ac.uk |
| Fistularin-3 | Virology (Anti-SARS-CoV-2) | Shows promising docking interactions with multiple viral protein targets. | nih.gov |
| Aerothionin / Homoaerothionin | Oncology | Exhibits cytotoxic and anti-tumor activity against various cancer cell lines. | mdpi.com |
| (1′R,5′S,6′S)-2-(3′,5′-dibromo-1′,6′-dihydroxy-4′-oxocyclohex-2′-enyl) acetonitrile (B52724) (DT) | Oncology (Leukemia) | Induces apoptosis through mitochondrial dysfunction and inhibition of the IKK/NFκB pathway. | nih.gov |
| Moloka'iamine | Virology (Anti-HSV-II) | Demonstrates inhibitory activity against Herpes Simplex Virus-II. | nih.gov |
Q & A
Q. How do bromine substituents affect tyrosine’s biological activity in peptide conjugates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
